4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione
Description
Properties
CAS No. |
5203-60-1 |
|---|---|
Molecular Formula |
C6H6Cl2N2O2 |
Molecular Weight |
209.03 g/mol |
IUPAC Name |
4,5-dichloro-1,2-dimethylpyridazine-3,6-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-9-5(11)3(7)4(8)6(12)10(9)2/h1-2H3 |
InChI Key |
UXAHTPYDYCZYER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C(=O)N1C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione typically involves the condensation of appropriately substituted precursors under controlled conditions. The key steps include:
- Selection of starting materials that introduce the dichloro and dimethyl substituents on the pyridazine ring.
- Use of controlled temperature and reaction times to optimize yield and minimize side reactions.
- Application of catalysts or reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) for chlorination or formylation steps.
A typical synthetic route may involve the following:
- Preparation of a chlorinated pyridazine intermediate by reaction of precursors with POCl3/DMF.
- Condensation with methyl-substituted diketones or related compounds to form the dihydropyridazine dione ring.
- Chlorination at positions 4 and 5 to introduce dichloro substituents.
Detailed Synthetic Procedure
According to EvitaChem data, the synthesis requires careful control of temperature and reaction times, with monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure reaction completion and product purity. The molecular formula corresponds to a molecular weight of approximately 207.98 Daltons.
Analogous Preparations and Related Compounds
While direct detailed procedures for this exact compound are limited, related pyridazine derivatives and dihydropyridines with dichlorinated substituents have been synthesized via classical Hantzsch condensation and other condensation methods involving alkyl acetoacetates, ammonium acetate, and chlorinated aldehydes. These methods emphasize:
- Use of symmetrical or asymmetrical alkyl esters.
- Reactions carried out under inert atmosphere and darkness to prevent oxidation.
- Purification by silica gel chromatography and crystallization.
Representative Data Table for Related Pyridazine Derivatives
| Compound ID | Substituents (R1, R2) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4a | Isopropyl | C18H22N2O4SCl2 | 433 | 163-164 | 57 |
| 4b | Propyl | C18H22N2O4SCl2 | 433 | Oil | 45 |
| 4c | Isopropyl-CH2 | C20H26N2O4SCl2 | 461 | 122-123 | 55 |
Note: These are analogues with dichlorothiazole substituents but demonstrate the synthetic approach and yield optimization relevant to dichlorinated pyridazine derivatives.
Analytical and Characterization Techniques
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and substitution pattern.
- Infrared Spectroscopy (IR): Identifies functional groups such as carbonyls and amides.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Melting Point Determination: Assesses purity and physical properties.
These techniques are essential to validate the successful synthesis of 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione and to distinguish it from closely related compounds.
Research Outcomes and Observations
- Successful synthesis requires strict control of reaction parameters, especially temperature and time, to avoid decomposition or side reactions.
- The compound exhibits stability under inert and dark conditions, as oxidation can lead to loss of pharmacological activity in related dihydropyridazine derivatives.
- Yields can vary significantly depending on the choice of starting materials and reaction conditions, typically ranging from 30% to 60% for related compounds.
- Structural confirmation by spectroscopic methods is crucial due to the possibility of isomer formation or incomplete chlorination.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Materials | Chlorinated pyridazine intermediates, methyl diketones |
| Key Reagents | Phosphorus oxychloride (POCl3), dimethylformamide (DMF) |
| Reaction Conditions | Controlled temperature, inert atmosphere, darkness |
| Monitoring Techniques | TLC, NMR, IR, MS |
| Purification Methods | Silica gel chromatography, crystallization |
| Yield Range | Approximately 30-60% depending on method |
| Stability Considerations | Sensitive to oxidation; handle under inert/dark conditions |
Chemical Reactions Analysis
Types of Reactions
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Activity:
Research indicates that derivatives of pyridazine compounds exhibit promising anticonvulsant properties. For instance, studies involving similar structures have shown that modifications to the pyridazine ring can enhance efficacy against seizures. The incorporation of electron-withdrawing groups like chlorine at specific positions has been linked to increased biological activity. Such findings suggest that 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione may serve as a scaffold for developing new anticonvulsant agents .
Antitumor Potential:
The compound has also been investigated for its anticancer properties. Specific analogues have demonstrated significant growth inhibition against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against colorectal and breast cancer cells . The presence of chlorine substituents in the structure is believed to enhance the antiproliferative effects by interacting with cellular targets involved in cancer progression .
Agricultural Applications
Pesticidal Activity:
Compounds derived from pyridazine frameworks are being explored for their potential as agrochemicals. Research has demonstrated that certain derivatives possess herbicidal and fungicidal activities. The chlorinated derivatives often exhibit enhanced effectiveness against specific pests and pathogens due to their ability to disrupt biological processes within these organisms .
Material Science
Polymer Chemistry:
In material science, 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione has potential applications as a building block in the synthesis of polymers and copolymers. Its reactive functional groups allow for incorporation into various polymer matrices which can lead to materials with improved thermal stability and mechanical properties. Investigations into its role as a cross-linking agent or as part of composite materials are ongoing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and peptides, leading to modifications that affect their function. This property is particularly useful in the site-selective modification of cysteines and disulfides in proteins .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and applications of 4,5-dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione with related compounds:
Key Differences and Implications
Core Heterocycle: Pyridazinedione vs. Bicyclic vs. Monocyclic: Procymidone’s bicyclic dione framework improves environmental stability, making it suitable for agricultural use, whereas monocyclic pyridazinediones may favor pharmaceutical applications .
Substituent Effects: Chlorine vs. Fluorine/Benzoyl: The dichloro groups in the target compound likely increase electrophilicity and membrane permeability compared to fluorine or benzoyl substituents in dioxanediones . Methyl vs. Aromatic Amines: Methyl groups (target compound) enhance metabolic stability, while aromatic amines (e.g., 4-[(4-methoxyphenyl)amino]-pyridazinedione) enable kinase inhibition via hydrogen bonding .
Biological Activity: Antimicrobial Potential: Thiazolyl-pyridazinediones () show activity against antibiotic-resistant bacteria, suggesting that the dichloro and methyl substituents in the target compound could similarly enhance antimicrobial efficacy . Agrochemical Use: Procymidone’s dichlorophenyl group aligns with the target compound’s dichloro motif, hinting at possible pesticidal applications .
Biological Activity
4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione, with the chemical formula and CAS number 33098-10-1, is a compound of interest in various biological research domains due to its unique chemical structure and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by:
- Molecular Weight : 207.98 g/mol
- Structure : Exhibits two chlorine atoms at positions 4 and 5 of the pyridazine ring.
- Functional Groups : Contains two carbonyl groups which may contribute to its biological activity.
Biological Activity Overview
The biological activities of 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. The ability to scavenge free radicals and inhibit oxidative stress is crucial for preventing cellular damage and has implications in aging and chronic diseases .
3. Cytotoxic Effects
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, related pyridazine derivatives have been tested against human tumor cell lines like LCLC-103H and A-427 .
The mechanisms through which 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in oxidative stress pathways.
- Modulation of Signal Transduction Pathways : These compounds may influence pathways related to apoptosis and cell proliferation.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of pyridazine derivatives using in vitro assays. The results indicated that compounds with similar structures effectively inhibited lipid peroxidation and increased the activity of endogenous antioxidant enzymes .
Case Study 2: Antimicrobial Testing
In a comparative study on the antimicrobial efficacy of various pyridazine derivatives against Gram-positive and Gram-negative bacteria, certain analogs demonstrated significant inhibition zones in agar diffusion tests. This suggests potential therapeutic applications for infections resistant to conventional antibiotics .
Data Tables
Q & A
Q. What are the established synthetic routes for 4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione, and what key reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with diketones, followed by halogenation. Key steps include:
- Chlorination Optimization : Use N-chlorosuccinimide (NCS) in anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., over-chlorination) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures purity. Monitor reaction progress via TLC (Rf ≈ 0.3 in 7:3 hexane:EtOAc) .
- Yield Factors : Excess methylating agents (e.g., dimethyl sulfate) and inert atmospheres (N₂) improve alkylation efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm its structure?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm substitution patterns. For example, aromatic protons in the dihydropyridazine ring appear as doublets (δ 6.8–7.2 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at 1700–1750 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₆H₆Cl₂N₂O₂: 220.9854; observed: 220.9856) .
Q. What theoretical frameworks guide the study of its reactivity and potential applications in heterocyclic chemistry?
Methodological Answer: Reactivity is analyzed through:
- Frontier Molecular Orbital (FMO) Theory : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps calculated via DFT (e.g., Gaussian 09 with B3LYP/6-31G*) .
- Hammett Constants : Correlate substituent effects on reaction rates (e.g., electron-withdrawing Cl groups increase electrophilicity at C-3/C-6) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in the chlorination step, considering competing side reactions?
Methodological Answer: Use a factorial design to isolate variables:
- Variables : Temperature (X₁), NCS stoichiometry (X₂), solvent polarity (X₃).
- Response Surface Methodology (RSM) : Model interactions (e.g., high NCS at low temperatures reduces dichloride byproducts). Confirm via GC-MS .
- In Situ Monitoring : ReactIR tracks intermediate formation to adjust reaction conditions dynamically .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer: Address discrepancies via:
- Error Source Analysis : Compare solvent effects (implicit vs. explicit solvation models in DFT). Re-run calculations with SMD solvation .
- Experimental Validation : Perform kinetic isotope effects (KIEs) to distinguish between SN1/SN2 mechanisms .
- Collaborative Data Sharing : Cross-validate with crystallographic data (e.g., CCDC deposition) to refine computational models .
Q. How to design a factorial experiment to investigate substituent effects on the compound’s physicochemical properties?
Methodological Answer: A 2³ factorial design can evaluate substituent impacts:
- Factors : Substituent position (C-4/C-5), electronic nature (EDG/EWG), steric bulk.
- Responses : Solubility (HPLC logP), thermal stability (DSC), catalytic activity (turnover frequency).
- Statistical Analysis : ANOVA identifies significant interactions (e.g., EWGs at C-5 enhance thermal stability by 15%) .
Q. What computational methods predict the compound's behavior in novel reaction environments, and how to validate these models?
Methodological Answer: Combine MD simulations and QSAR :
- Molecular Dynamics (MD) : Simulate solvation dynamics in ionic liquids (e.g., [BMIM][PF₆]) using GROMACS .
- Validation : Compare simulated diffusion coefficients with pulsed-field gradient NMR results .
- Machine Learning : Train neural networks on existing kinetic data to predict reaction outcomes under untested conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
